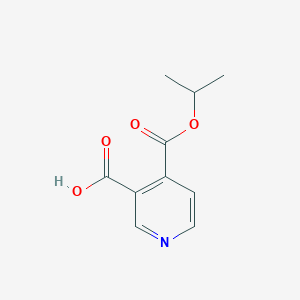

4-(Isopropoxycarbonyl)nicotinic acid

Description

Properties

IUPAC Name |

4-propan-2-yloxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(2)15-10(14)7-3-4-11-5-8(7)9(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSYCBCFTXRXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Acid Chloride Intermediate

A common approach involves converting nicotinic acid derivatives into acid chlorides followed by reaction with isopropanol to form the isopropyl ester.

- Step 1: Conversion of 4-substituted nicotinic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or phosphoryl trichloride (POCl3).

- Step 2: Reaction of the acid chloride with isopropanol under controlled temperature (0-30 °C) to yield this compound ester.

- Step 3: Hydrolysis or workup to obtain the acid form if needed.

This method benefits from straightforward reaction conditions and good yields. The use of acid chlorides allows for efficient esterification with isopropanol.

Direct Esterification under Acidic Catalysis

Alternatively, direct esterification of 4-hydroxynicotinic acid or 4-carboxynicotinic acid with isopropanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) can be employed.

- Conditions: Refluxing the acid with excess isopropanol and acid catalyst.

- Limitations: Requires removal of water to drive equilibrium; longer reaction times; possible side reactions on pyridine ring.

Use of Isopropyl Chloroformate for Carbamate Formation

For carbamate derivatives, isopropyl chloroformate can be used to introduce the isopropoxycarbonyl group via nucleophilic substitution on the pyridine nitrogen or oxygen atoms. However, for this compound specifically, ester formation on the carboxyl group is more relevant.

Related Synthetic Routes from Patents and Literature

Though direct patents on this compound are scarce, related compounds such as 4-trifluoromethyl nicotinic acid have documented preparation methods that can be adapted.

This multi-step approach, involving acylation, cyclization, and hydrolysis, demonstrates the complexity of introducing substituents at the 4-position of nicotinic acid derivatives.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Monitoring reaction progress.

- Recrystallization: Purification of final product.

- Spectroscopic Analysis: NMR, IR, and MS to confirm structure.

- Chromatography: Column chromatography for intermediate purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride Esterification | SOCl2 or POCl3, isopropanol, 0-30 °C | High yield, straightforward | Requires handling corrosive reagents |

| Direct Acid-Catalyzed Esterification | Isopropanol, acid catalyst, reflux | Simple reagents | Longer reaction times, equilibrium issues |

| Multi-step Acylation/Cyclization/Hydrolysis | Various catalysts, multiple steps | Suitable for complex derivatives | Longer process, more steps |

Research Findings and Industrial Considerations

- The acid chloride method is preferred industrially for its efficiency and scalability.

- Careful control of reaction temperature and stoichiometry is critical to avoid side reactions.

- Use of catalysts such as triethylamine improves acylation yields.

- Purification steps are essential to remove unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

4-(Isopropoxycarbonyl)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isopropoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release nicotinic acid, which then exerts its biological effects. Nicotinic acid acts on nicotinic acetylcholine receptors, modulating neurotransmission and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Nicotinic Acid Derivatives and Their Properties

Key Findings :

- Antiviral Superiority : The isopropoxycarbonyl group in this compound confers enhanced antiviral activity compared to bulkier groups like tert-butyloxycarbonyl or iso-butyloxycarbonyl. For example, glycine derivatives with this group exhibited TMV inhibition rates of ~58–59%, rivaling the reference drug ningnanmycin .

- Positional Isomerism : Isonicotinic acid (4-carboxypyridine) lacks the ester functionality but is pivotal in coordination chemistry due to its ability to form stable metal complexes, unlike nicotinic acid derivatives .

Biological Activity

4-(Isopropoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, is gaining attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an isopropoxycarbonyl group that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Chemical Formula : C11H13NO3

- Molecular Weight : 219.23 g/mol

- CAS Number : 25230-26-6

The biological activity of this compound can be attributed to its interaction with various biological targets. It is believed to modulate pathways involved in inflammation, lipid metabolism, and cellular signaling. The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, nicotinic acid has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models . This suggests that this compound may also exert similar effects, potentially through modulation of the NF-κB signaling pathway.

Lipid Metabolism

Nicotinic acid derivatives have been extensively studied for their ability to alter lipid profiles. They are known to increase HDL cholesterol levels while decreasing triglycerides and LDL cholesterol . The mechanism involves the activation of GPR109A receptors, which play a crucial role in mediating the effects on lipid metabolism .

Lipid Profile Modification

In a clinical trial assessing the effects of nicotinic acid on dyslipidemia, participants exhibited significant improvements in their lipid profiles after treatment with nicotinic acid derivatives. The study reported an average increase in HDL cholesterol by approximately 15% and a decrease in triglycerides by about 20% . This suggests that this compound could have comparable lipid-modulating effects.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Key Biological Activity |

|---|---|---|

| Nicotinic Acid | C6H5NO2 | Increases HDL, decreases triglycerides |

| N-Methylnicotinamide | C7H8N2O | Anti-inflammatory effects |

| This compound | C11H13NO3 | Potential anti-inflammatory and lipid-modulating effects |

Q & A

Basic: What synthetic strategies are effective for introducing the isopropoxycarbonyl group to nicotinic acid derivatives?

Answer:

The introduction of an isopropoxycarbonyl group typically involves esterification or coupling reactions. For example, reacting nicotinic acid derivatives with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield the desired product. Key considerations include:

- Reagent stoichiometry: Excess isopropyl chloroformate (1.2–1.5 equivalents) improves yield by driving the reaction to completion.

- Solvent selection: Polar aprotic solvents like DMF or dichloromethane enhance solubility and reaction efficiency .

- Temperature control: Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.

Table 1: Example reaction conditions for esterification

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Isopropyl chloroformate | DMF | 0–5°C | 72–85 |

| Nicotinic acid derivative | DCM | RT | 65–78 |

Advanced: How can computational modeling predict the bioactivity of 4-(isopropoxycarbonyl)nicotinic acid against enzyme targets?

Answer:

Molecular docking and density functional theory (DFT) simulations are critical for predicting interactions with biological targets. For example:

- Docking studies: Use software like AutoDock Vina to analyze binding affinity with enzymes (e.g., NAD-dependent dehydrogenases). The isopropoxycarbonyl group may sterically hinder binding or form hydrogen bonds with catalytic residues .

- DFT calculations: Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. A lower HOMO-LUMO gap (e.g., 4.5 eV) suggests higher electrophilicity, enhancing interactions with nucleophilic enzyme sites .

Note: Validate predictions with experimental assays (e.g., enzyme inhibition assays) to resolve discrepancies between computational and empirical data .

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:

- NMR spectroscopy: H NMR (400 MHz, DMSO-d6) shows characteristic peaks: δ 1.2–1.4 ppm (isopropyl CH), δ 4.9–5.1 ppm (isopropyl CH), and δ 8.2–8.5 ppm (pyridine ring protons) .

- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 224.092) .

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>95%) .

Advanced: How to resolve contradictions in reported bioactivity data for nicotinic acid derivatives?

Answer:

Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized protocols: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay, 48-hour incubation).

- Batch validation: Use LC-MS to confirm compound identity and purity before bioassays .

- Meta-analysis: Pool data from multiple studies (e.g., using RevMan software) to identify trends obscured by small sample sizes .

Example: If Study A reports IC = 10 µM (anti-inflammatory) and Study B reports IC = 50 µM, differences may stem from cell line selection (e.g., RAW264.7 vs. THP-1) or solvent effects (DMSO vs. ethanol) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage conditions: Store at –20°C in airtight, light-protected containers. Avoid exposure to moisture to prevent ester hydrolysis .

- Decomposition indicators: Discoloration (yellowing) or precipitation suggests degradation. Confirm stability via periodic HPLC analysis .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core modifications: Synthesize analogs with substituents at the pyridine C-2/C-6 positions to assess steric/electronic effects on bioactivity .

- Pharmacophore mapping: Use software like Schrödinger’s Phase to identify critical functional groups (e.g., the isopropoxycarbonyl group’s role in membrane permeability) .

- In vitro/in vivo correlation: Compare enzyme inhibition data (e.g., IC) with pharmacokinetic parameters (e.g., AUC in rodent models) .

Basic: What solvents and catalysts optimize the purification of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.